

# Application Notes and Protocols for AZD6918 Administration in Mouse Xenograft Models

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## Compound of Interest

Compound Name: AZD6918

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These application notes provide a comprehensive overview and detailed protocols for the administration of the Trk (Tropomyosin receptor kinase) inhibitor, **AZD6918**, in mouse xenograft models of neuroblastoma. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing similar experiments.

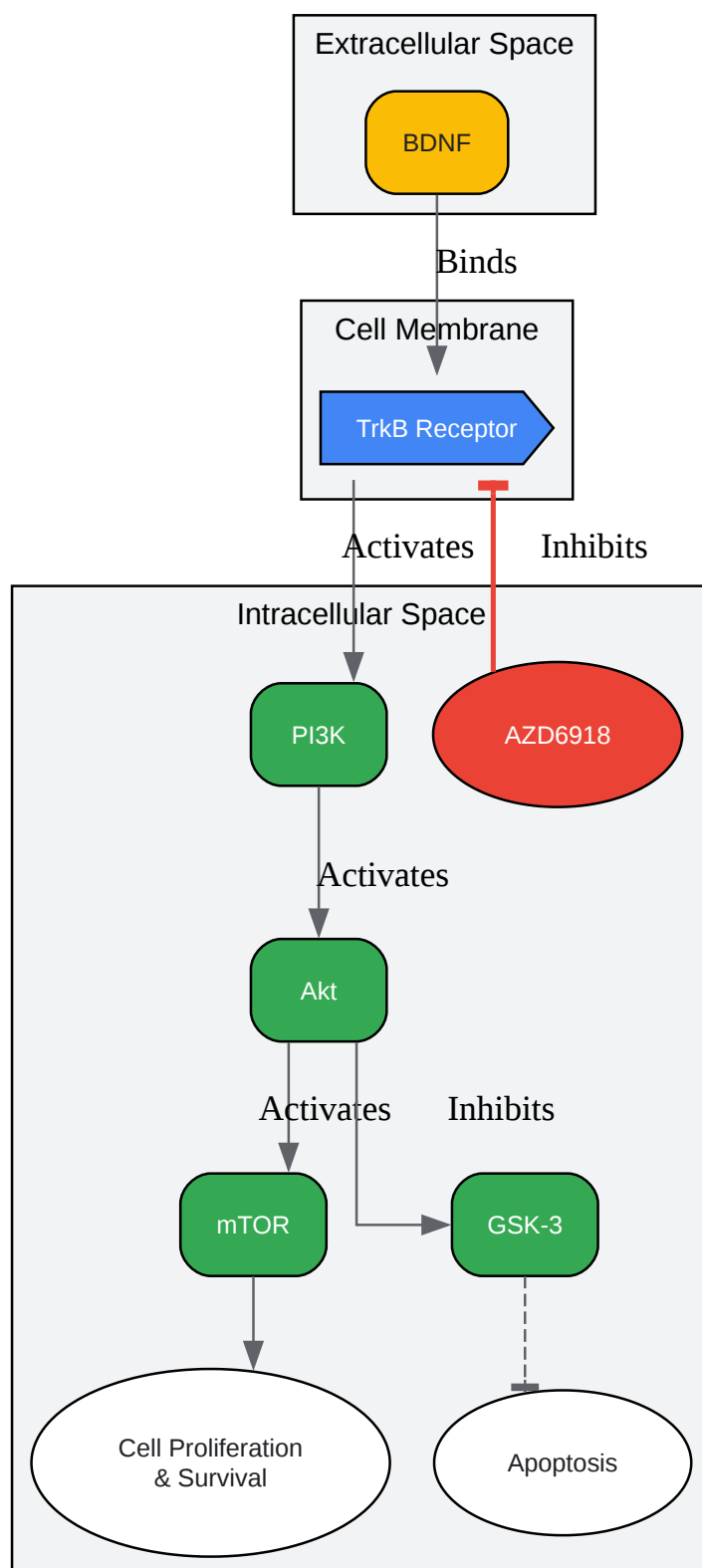
## Introduction

**AZD6918** is an orally available and selective inhibitor of Trk tyrosine kinases.[1][2] The Trk family of receptor tyrosine kinases, which includes TrkA, TrkB, and TrkC, are activated by neurotrophins and play a crucial role in the growth and survival of tumor cells in various cancers, including neuroblastoma.[3][4] **AZD6918** functions by binding to Trk, thereby preventing neurotrophin-Trk interaction and subsequent activation of downstream signaling pathways. This inhibition can lead to cell cycle arrest and apoptosis in tumor cells that express Trk.[3] In preclinical neuroblastoma models, **AZD6918** has been shown to enhance the anti-tumor effects of conventional chemotherapy agents like etoposide, even when it does not exhibit significant single-agent efficacy in vivo.[3][5]

## Mechanism of Action: Trk Signaling Inhibition

**AZD6918** targets the Trk signaling pathway. In neuroblastoma, the Brain-Derived Neurotrophic Factor (BDNF)/TrkB pathway is often implicated in promoting cell survival and chemoresistance. Upon BDNF binding, TrkB dimerizes and autophosphorylates, initiating a

cascade of downstream signaling events. Key among these are the PI3K/Akt/mTOR and MAPK pathways, which regulate cell proliferation, survival, and differentiation. **AZD6918**'s inhibition of TrkB phosphorylation effectively blocks these downstream signals, leading to reduced tumor cell viability and an increased sensitivity to cytotoxic drugs.



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**Figure 1: AZD6918 Mechanism of Action.**

## Data Presentation: In Vivo Efficacy of AZD6918 in Neuroblastoma Xenografts

The following tables summarize the quantitative data from a key preclinical study evaluating **AZD6918** as a single agent and in combination with etoposide in a TB3 neuroblastoma mouse xenograft model.[3]

Table 1: Single Agent Activity of **AZD6918** on Tumor Growth

Treatment Group	Dose	Administration Route	Schedule	Day 29 Tumor Growth Inhibition (%)
Vehicle Control	-	Oral Gavage	Twice a day, 7 days/week	0
AZD6918	70 mg/kg	Oral Gavage	Twice a day, 7 days/week	17
AZD6918	100 mg/kg	Oral Gavage	Twice a day, 7 days/week	Not statistically significant

Table 2: Combination Therapy of **AZD6918** and Etoposide on Tumor Growth

Treatment Group	Dose	Administration Route	Schedule	Day 29 Tumor Growth Inhibition (%)
Vehicle Control	-	-	-	0
Etoposide	10 mg/kg	Intraperitoneal	3 times/week	Not statistically significant
AZD6918 + Etoposide	70 mg/kg + 10 mg/kg	Oral Gavage + Intraperitoneal	AZD6918: Twice a day, 7 days/week; Etoposide: 3 times/week	40
Etoposide	20 mg/kg	Intraperitoneal	3 times/week	68
AZD6918 + Etoposide	70 mg/kg + 20 mg/kg	Oral Gavage + Intraperitoneal	AZD6918: Twice a day, 7 days/week; Etoposide: 3 times/week	88

Table 3: Effect of **AZD6918** and Etoposide Combination on Median Survival

Treatment Group	Dose	Median Survival (days)
Control	-	22
Etoposide	10 mg/kg	32.5
AZD6918	70 mg/kg	24.5
AZD6918 + Etoposide	70 mg/kg + 10 mg/kg	34

## Experimental Protocols

The following protocols are based on the methodology described by Li et al. (2015) for establishing and treating a neuroblastoma xenograft model with **AZD6918**.[\[3\]](#)

## Protocol 1: Establishment of Neuroblastoma Xenografts

### 1. Cell Line and Culture:

- Cell Line: TB3 human neuroblastoma cells (TrkB-expressing).
- Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.

### 2. Animal Model:

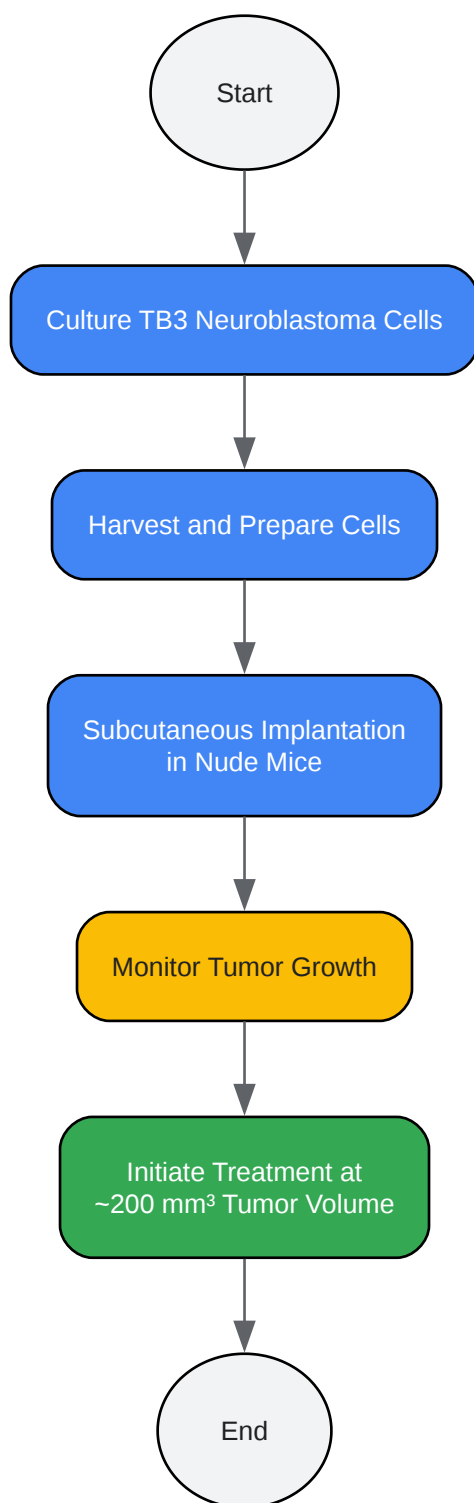
- Species: Athymic nude mice (nu/nu).
- Sex: Female.
- Age: 4-5 weeks.

### 3. Tumor Cell Implantation:

- Harvest TB3 cells during the logarithmic growth phase.
- Wash the cells with Hank's Balanced Salt Solution (HBSS).
- Resuspend the cells in a 1:1 mixture of HBSS and Matrigel.
- Inject 100 µL of the cell suspension, containing  $4 \times 10^6$  cells, subcutaneously into the right flank of each mouse.

### 4. Tumor Growth Monitoring:

- Monitor the mice for tumor formation.
- Measure tumor dimensions with calipers 2-3 times per week.
- Calculate tumor volume using the formula:  $\text{Volume} = (\text{length} \times \text{width}^2) / 2$ .
- Initiate treatment when tumors reach an approximate volume of 200 mm<sup>3</sup>.



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**Figure 2:** Neuroblastoma Xenograft Establishment Workflow.

## Protocol 2: Preparation and Administration of AZD6918 and Etoposide

### 1. Preparation of **AZD6918** for Oral Gavage:

- **AZD6918** is a hydrophobic compound. A common vehicle for oral gavage of such compounds in mice is a suspension in a solution of 0.5% carboxymethylcellulose (CMC) and 1% Tween-80 in saline.
- To prepare, weigh the required amount of **AZD6918** and suspend it in the vehicle to achieve the desired concentration for dosing (e.g., 7 mg/mL for a 70 mg/kg dose in a 20g mouse receiving 0.2 mL).
- Ensure the suspension is homogenous by vortexing or sonicating before each administration.

### 2. Preparation of Etoposide for Intraperitoneal Injection:

- Etoposide can be diluted in sterile saline to the desired concentration for injection (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse receiving 0.2 mL).

### 3. Administration Schedule:

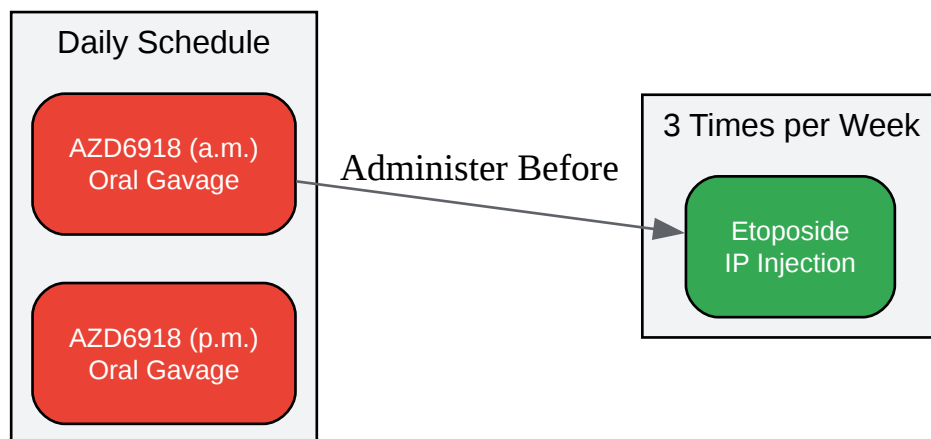
- **AZD6918**: Administer orally via gavage twice daily, seven days a week.
- Etoposide: Administer via intraperitoneal injection three times a week.
- Combination Therapy: On the days of etoposide administration, it is recommended to administer one of the daily **AZD6918** doses prior to the etoposide injection to ensure the Trk inhibitor is present at the time of chemotherapy.

### 4. Efficacy Assessment:

- Continue to monitor tumor volume throughout the treatment period.
- Monitor animal body weight and overall health as indicators of toxicity.



- At the end of the study, tumors can be excised for further pharmacodynamic analysis (e.g., Western blotting for p-TrkB, p-Akt).
- Kaplan-Meier survival analysis can also be performed.



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**Figure 3:** Combination Dosing Schedule.

## Conclusion

The administration of **AZD6918** in combination with etoposide demonstrates a significant enhancement of anti-tumor activity in a neuroblastoma xenograft model.[3] The protocols outlined above provide a detailed methodology for replicating these findings and for further investigation into the therapeutic potential of Trk inhibitors in neuroblastoma and other Trk-dependent malignancies. Careful adherence to these protocols will ensure the generation of robust and reproducible preclinical data.

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